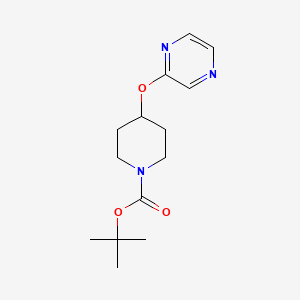

叔丁基-4-(吡嗪-2-氧基)哌啶-1-甲酸酯

描述

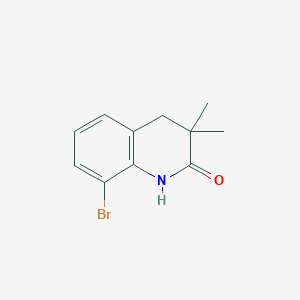

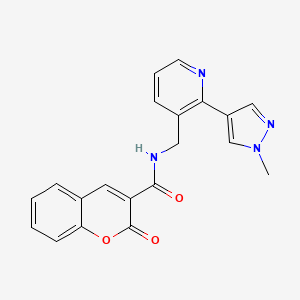

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a chemical compound with the molecular weight of 279.34 . It is a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate could potentially be used as an intermediate in various chemical reactions. For instance, tert-butyl 4-(phenylamino)piperidine-1-carboxylate is used as an intermediate in the manufacture of fentanyl and its analogues .Physical And Chemical Properties Analysis

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .科学研究应用

合成及中间用途

叔丁基4-(吡嗪-2-氧代)哌啶-1-羧酸酯是一种化学化合物,在生物活性化合物的合成中作为关键中间体。例如,它已被用于合成克唑替尼中,一种用于癌症治疗的药物。孔等人(2016 年)的一项研究详细介绍了相关化合物的合成过程,强调了其在药物开发中的重要性(Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016)。

化学结构和性质

里希特等人(2009 年)的研究重点是类似化合物叔丁基4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯的化学结构,揭示了其独特的分子性质。本研究有助于了解叔丁基4-(吡嗪-2-氧代)哌啶-1-羧酸酯的分子构型和潜在反应性(Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009)。

在药物合成中的作用

王等人(2015 年)探索了叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯的合成,它是万德他尼的关键中间体,万德他尼是一种用于治疗甲状腺癌的药物。本研究重点介绍了叔丁基4-(吡嗪-2-氧代)哌啶-1-羧酸酯衍生物在癌症治疗药物开发中的作用(Wang, Wang, Tang, & Xu, 2015)。

抑制剂的开发

Huard 等人(2012 年)报道了基于哌啶的乙酰辅酶 A 羧化酶抑制剂的合成,使用了一种与叔丁基4-(吡嗪-2-氧代)哌啶-1-羧酸酯在结构上相似的化合物。本研究有助于了解该化合物在开发酶抑制剂方面的潜力(Huard, Bagley, Menhaji-Klotz, Préville, Southers, Smith, Edmonds, Lucas, Dunn, Allanson, Blaney, Garcia-Irizarry, Kohrt, & Griffith, 2012)。

晶体结构分析

Didierjean 等人(2004 年)对叔丁基(6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯进行了 X 射线研究,该化合物与叔丁基4-(吡嗪-2-氧代)哌啶-1-羧酸酯具有相似的结构,提供了对其分子和晶体结构的见解(Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004)。

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

tert-butyl 4-pyrazin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-11(5-9-17)19-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSFLZJQVYPXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)

![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2738497.png)

![4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2738500.png)